(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine
Description
Properties
IUPAC Name |
(5-bromo-6-fluoro-1H-benzimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCBNXBBYXNLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Condensation Reaction Conditions
| Parameter | Description |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Catalyst | Sodium metabisulfite (Na2S2O5) |
| Temperature | Reflux (~150°C) or controlled heating (~100°C) |
| Reaction time | 3–6 hours |
| Atmosphere | Air or inert atmosphere depending on oxidation |
| Work-up | Precipitation by pouring into ice-water, filtration, recrystallization from ethanol or isopropanol |
The sodium metabisulfite acts as a reducing agent forming a reactive aldehyde-metabisulfite adduct that facilitates the condensation with o-phenylenediamine derivatives to form the benzimidazole core efficiently.
Introduction of Methanamine Group
The methanamine substituent at the 2-position can be introduced via:
- Direct condensation with 2-aminomethyl-substituted aldehydes.
- Post-cyclization functionalization through nucleophilic substitution or reductive amination on the 2-position of the benzimidazole ring.
Halogenation and Fluorination
- Bromination is typically achieved by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) on the benzimidazole ring or its precursors.
- Fluorination can be introduced via selective fluorination reagents or by using pre-fluorinated starting materials.
Purification and Yield Optimization
Purification is generally achieved by:
- Filtration of precipitated products after reaction quenching.
- Recrystallization from suitable solvents such as ethanol, isopropanol, or mixtures with water.
- Chromatographic techniques if necessary.
Yields reported for similar benzimidazole derivatives under these conditions range from 50% to over 90%, depending on the substituents and reaction optimization.
Example Synthesis Scheme (Literature-Based)
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromo-5-fluoro-o-phenylenediamine + aldehyde, Na2S2O5 in DMF, reflux 4 h | Cyclization to 5-bromo-6-fluoro-benzimidazole intermediate | 70-85 |
| 2 | Reductive amination or nucleophilic substitution at 2-position with formaldehyde and ammonia or amine source | Introduction of methanamine group at 2-position | 60-80 |
| 3 | Purification by recrystallization | Pure this compound | — |
Research Findings and Analysis
- The use of sodium metabisulfite as a catalyst in DMF provides a mild and efficient synthesis route with minimal side reactions and easy workup.
- The halogen substituents (bromo and fluoro) influence the electronic properties and reactivity of the benzimidazole ring, affecting the cyclization and subsequent functionalization steps.
- Hydrogenation and reduction steps, if required, can be performed under mild conditions using palladium on carbon catalysts to avoid dehalogenation.
- Optimization of temperature, reaction time, and reagent stoichiometry is critical to maximize yields and purity.
- The presence of both bromine and fluorine substituents requires careful control of reaction conditions to prevent undesired side reactions such as debromination or defluorination.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form different oxidation states.
- Reduction : Reduction reactions can modify the functional groups present in the compound.
- Substitution : The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents : Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Anticancer Activity
Research has indicated that benzimidazole derivatives, including (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the presence of halogens like bromine and fluorine can enhance the biological activity of these compounds due to their electronic properties and ability to participate in hydrogen bonding .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Benzimidazole derivatives are known to possess activity against a range of pathogens, including bacteria and fungi. The introduction of halogen substituents is believed to improve the lipophilicity and cellular uptake of these compounds, thereby enhancing their efficacy against microbial strains .
Polymer Chemistry
This compound can serve as a functional monomer in the synthesis of advanced polymeric materials. Its ability to form stable bonds with other monomers allows for the creation of polymers with tailored properties, such as increased thermal stability and improved mechanical strength. This application is particularly relevant in the development of high-performance materials for electronic and aerospace industries .
Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for constructing more complex molecular architectures. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Synthesis of Novel Compounds
The compound can be utilized to synthesize novel derivatives with potentially enhanced biological activities. By modifying the amine group or substituting different functional groups on the benzimidazole ring, researchers can explore a wide range of chemical entities that may exhibit improved pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism of action of (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their biological relevance are summarized in Table 1 .
Structural Insights :
- Bromo Substitution : Bromo groups at position 5 (as in the target compound) increase molecular weight and lipophilicity, enhancing membrane permeability. This is evident in compounds like 5-Bromo-2-phenyl-1H-benzo[d]imidazole, which showed potent IDO1 enzyme inhibition .
- Fluoro Substitution : Fluoro at position 6 introduces electron-withdrawing effects, stabilizing the molecule against oxidative metabolism. This is critical for compounds requiring prolonged half-lives .
- Methanamine vs. Other Groups : The -CH2NH2 group in the target compound contrasts with methyl (-CH3) or phenyl (-Ph) groups in analogues. Methanamine’s primary amine enables salt formation (e.g., hydrochloride salts) and covalent linkage to bioactive moieties, as seen in metal complexes with antiviral activity .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (C8H7BrFN3) has a molecular weight of 244.07 g/mol. Bromo and fluoro substituents reduce aqueous solubility compared to the parent (1H-benzo[d]imidazol-2-yl)methanamine (MW 147.17 g/mol) but enhance lipid bilayer penetration .
- Melting Points : Brominated analogues like 5-Bromo-2-methyl-1H-benzimidazole exhibit higher melting points (e.g., 215–220°C) due to increased molecular symmetry and halogen bonding .
Biological Activity
(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine, with the CAS number 1388063-18-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is C8H7BrFN3, with a molecular weight of 244.07 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various benzimidazole derivatives demonstrated that certain modifications could enhance their activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) Against Bacteria |
|---|---|
| BOK-2 | 1.8 |
| BOK-3 | 2.4 |
| BOP-1 | 5.9 |
The Minimum Inhibitory Concentration (MIC) values suggest that these compounds are effective against Mycobacterium tuberculosis (Mtb), indicating potential for tuberculosis treatment .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal properties. A series of related compounds were tested for their antifungal activity against various strains, yielding MIC values that suggest moderate to good efficacy.
| Fungal Strain | MIC Range (µg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results highlight the compound's potential in treating fungal infections, particularly those resistant to conventional therapies .
The biological activity of this compound can be attributed to its interaction with specific biological targets. Studies have shown that benzimidazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
Enzyme Inhibition
Research indicates that compounds in this class may inhibit DprE1, an essential enzyme for Mtb survival. The inhibition mechanism involves binding to the active site of the enzyme, preventing its function and leading to bacterial cell death .
Case Studies
Several case studies have documented the effectiveness of this compound in experimental models:
- Tuberculosis Treatment : In vitro studies demonstrated that derivatives with similar structures significantly reduced Mtb viability at low concentrations, suggesting a promising therapeutic avenue for drug-resistant strains.
- Fungal Infections : Clinical isolates of Candida species were tested against this compound, showing notable susceptibility compared to standard antifungals like amphotericin B.
Q & A
Q. What strategies resolve discrepancies in biological activity across different cell lines or assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
